molecular formula C7H3BrClF3O B1404593 1-Bromo-3-[chloro(difluoro)-methoxy]-5-fluoro-benzene CAS No. 1417568-67-2

1-Bromo-3-[chloro(difluoro)-methoxy]-5-fluoro-benzene

Cat. No.: B1404593
CAS No.: 1417568-67-2
M. Wt: 275.45 g/mol
InChI Key: VKQWSIQYWUSOFY-UHFFFAOYSA-N
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Description

1-Bromo-3-[chloro(difluoro)-methoxy]-5-fluoro-benzene is an organic compound with the molecular formula C7H3BrClF3O It is a halogenated aromatic compound, characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring

Preparation Methods

The synthesis of 1-Bromo-3-[chloro(difluoro)-methoxy]-5-fluoro-benzene can be achieved through several synthetic routes. One common method involves the halogenation of a suitable precursor compound. For instance, starting with 3,5-difluoroanisole, the compound can be subjected to bromination and chlorination reactions under controlled conditions to introduce the bromine and chlorine atoms at the desired positions on the benzene ring. The reaction conditions typically involve the use of bromine and chlorine reagents in the presence of a catalyst or under UV light to facilitate the halogenation process .

Industrial production methods may involve large-scale halogenation reactions using automated systems to ensure precise control over reaction conditions and product purity. The use of advanced techniques such as continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-Bromo-3-[chloro(difluoro)-methoxy]-5-fluoro-benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the halogen atoms (bromine, chlorine, or fluorine) can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.

    Cross-Coupling Reactions: The compound can be used in cross-coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids or esters in the presence of a palladium catalyst to form biaryl compounds.

Mechanism of Action

The mechanism of action of 1-Bromo-3-[chloro(difluoro)-methoxy]-5-fluoro-benzene depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or DNA, leading to inhibition or modulation of biological pathways. The presence of halogen atoms can enhance the compound’s binding affinity and specificity for its targets through halogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

1-Bromo-3-[chloro(difluoro)-methoxy]-5-fluoro-benzene can be compared with other halogenated aromatic compounds, such as:

The unique combination of halogen atoms and functional groups in this compound makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

1-bromo-3-[chloro(difluoro)methoxy]-5-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClF3O/c8-4-1-5(10)3-6(2-4)13-7(9,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKQWSIQYWUSOFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)Br)OC(F)(F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-Bromo-3-[chloro(difluoro)-methoxy]-5-fluoro-benzene
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1-Bromo-3-[chloro(difluoro)-methoxy]-5-fluoro-benzene
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1-Bromo-3-[chloro(difluoro)-methoxy]-5-fluoro-benzene
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1-Bromo-3-[chloro(difluoro)-methoxy]-5-fluoro-benzene
Reactant of Route 5
1-Bromo-3-[chloro(difluoro)-methoxy]-5-fluoro-benzene
Reactant of Route 6
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1-Bromo-3-[chloro(difluoro)-methoxy]-5-fluoro-benzene

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